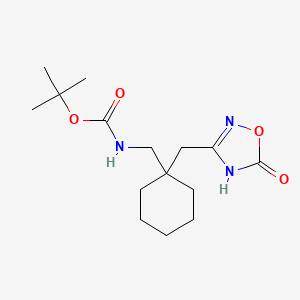
tert-Butyl ((1-((5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)methyl)cyclohexyl)methyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl ((1-((5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)methyl)cyclohexyl)methyl)carbamate is a complex organic compound that features a tert-butyl carbamate group attached to a cyclohexyl ring, which is further substituted with a 1,2,4-oxadiazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((1-((5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)methyl)cyclohexyl)methyl)carbamate typically involves multiple steps. One common approach is to start with the preparation of the 1,2,4-oxadiazole ring, which can be synthesized through the cyclization of appropriate precursors under controlled conditions. The cyclohexyl moiety is then introduced via a series of substitution reactions. Finally, the tert-butyl carbamate group is attached using tert-butyl chloroformate in the presence of a base .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl ((1-((5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)methyl)cyclohexyl)methyl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the oxadiazole ring or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the oxadiazole ring, while reduction can lead to the formation of reduced derivatives. Substitution reactions can result in a variety of substituted products depending on the nucleophile or electrophile employed .
Applications De Recherche Scientifique
tert-Butyl ((1-((5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)methyl)cyclohexyl)methyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of tert-Butyl ((1-((5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)methyl)cyclohexyl)methyl)carbamate involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biochemical pathways, resulting in the observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl carbamate: A simpler compound with similar functional groups but lacking the oxadiazole ring.
Cyclohexyl carbamate: Similar to tert-Butyl ((1-((5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)methyl)cyclohexyl)methyl)carbamate but without the tert-butyl group.
1,2,4-Oxadiazole derivatives: Compounds containing the oxadiazole ring but with different substituents.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C15H25N3O4 |
|---|---|
Poids moléculaire |
311.38 g/mol |
Nom IUPAC |
tert-butyl N-[[1-[(5-oxo-4H-1,2,4-oxadiazol-3-yl)methyl]cyclohexyl]methyl]carbamate |
InChI |
InChI=1S/C15H25N3O4/c1-14(2,3)21-12(19)16-10-15(7-5-4-6-8-15)9-11-17-13(20)22-18-11/h4-10H2,1-3H3,(H,16,19)(H,17,18,20) |
Clé InChI |
MSPZGLTYCFUIIS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC1(CCCCC1)CC2=NOC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,8-Dimethyldibenzo[b,d]furan](/img/structure/B12896022.png)
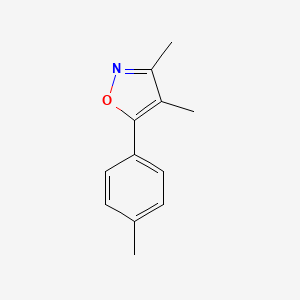
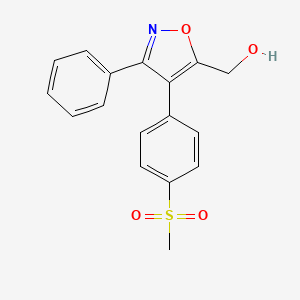
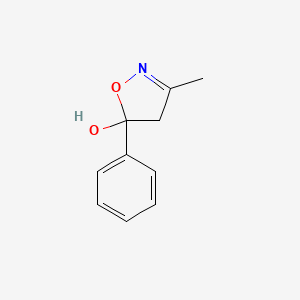
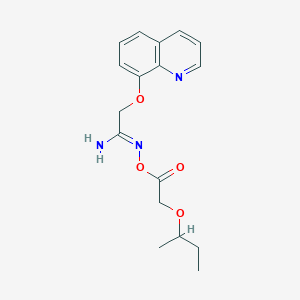
![4-Quinolinamine, 2-(4-fluorophenyl)-N-[2-(4-methyl-1-piperazinyl)ethyl]-](/img/structure/B12896089.png)
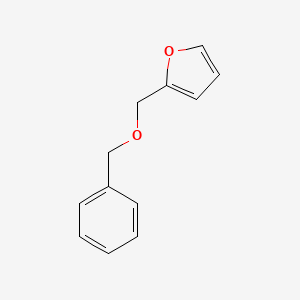
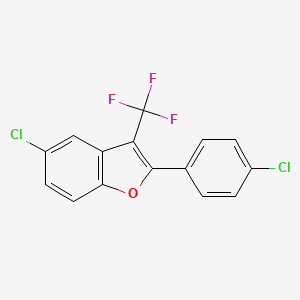



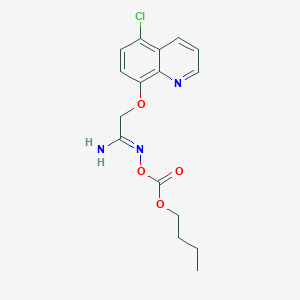
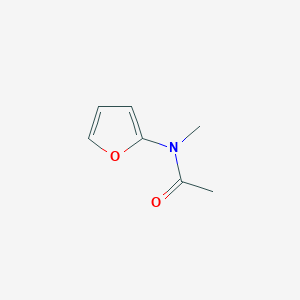
![3-Chloro-N-{4-hydroxy-3,5-bis[(pyrrolidin-1-yl)methyl]phenyl}benzamide](/img/structure/B12896125.png)
